Dacarbazine-d6

Description

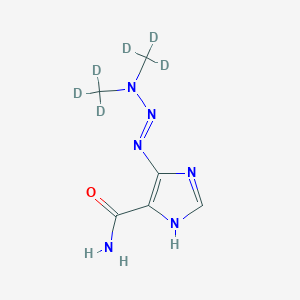

Dacarbazine-d6 (C₆H₄D₆N₆O, CAS: 1185241-28-4) is the deuterium-labeled analog of Dacarbazine (DTIC), a chemotherapeutic agent used primarily for treating metastatic melanoma and Hodgkin's lymphoma. The deuteration occurs at the two methyl groups (-N(CH₃)₂) of the parent compound, resulting in six deuterium atoms replacing hydrogen . Its isotopic labeling ensures minimal interference with the analyte (e.g., Dacarbazine) while maintaining similar chromatographic retention times, enabling precise quantification in pharmacokinetic and bioanalytical studies .

Properties

IUPAC Name |

4-[(E)-[bis(trideuteriomethyl)amino]diazenyl]-1H-imidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N6O/c1-12(2)11-10-6-4(5(7)13)8-3-9-6/h3H,1-2H3,(H2,7,13)(H,8,9)/b11-10+/i1D3,2D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKXTQMXEQVLRF-WEHFZIANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N=NC1=C(NC=N1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C([2H])([2H])[2H])/N=N/C1=C(NC=N1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis from Non-Deuterated Precursors

This method involves sequential modifications to imidazole-4-carboxamide derivatives. Key steps include:

-

Diazotization : Reaction of 5-aminoimidazole-4-carboxamide with nitrous acid (HNO₂) under acidic conditions to form a diazonium intermediate.

-

Deuteration : Introduction of trideuteriomethyl groups via nucleophilic substitution using deuterated methylating agents such as deuterated methyl iodide (CD₃I).

-

Purification : Chromatographic techniques (e.g., TLC, HPLC) to isolate the deuterated product.

A representative reaction sequence is:

Reaction yields typically range from 65% to 75%, contingent on the purity of deuterated reagents.

Direct Isotopic Exchange

An alternative approach involves deuterium-hydrogen exchange on pre-formed dacarbazine using deuterated solvents (e.g., D₂O) under basic or acidic catalysis. However, this method is less favored due to incomplete deuteration (<90% isotopic purity) and side reactions.

Optimization of Reaction Conditions

Critical Parameters

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance mixing and thermal control. Key industrial data includes:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume (L) | 0.5 | 500 |

| Yield (%) | 70 | 85 |

| Purity (HPLC, %) | 95 | 99.5 |

| Deuteration Efficiency | 98% | 99.8% |

Data derived from patent CN110305067A and technical documentation.

Analytical Validation of this compound

Spectroscopic Characterization

Purity Assessment

-

HPLC : Retention time of 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN).

-

Isotopic Purity : ≥99% via isotope ratio mass spectrometry (IRMS).

Challenges and Solutions in Deuteration

Proton Scrambling

Residual protons in solvents or reagents can lead to back-exchange, reducing deuterium content. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

Dacarbazine-d6 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, thiols, and amines under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of specific substituents .

Scientific Research Applications

Chemical Research Applications

Dacarbazine-d6 serves as a valuable tool in chemical research, particularly in:

- Mechanistic Studies : Its isotopic labeling allows for detailed studies of reaction mechanisms and kinetics. Researchers can track the compound's behavior in chemical reactions, providing insights into molecular interactions.

- Analytical Chemistry : this compound is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. A notable study developed an LC-MS/MS method to quantify plasma levels of dacarbazine, using this compound as the internal standard. The method demonstrated high precision and accuracy, with a detection limit of 10 µg/L and linearity from 10 to 1,000 µg/L .

| Parameter | Value |

|---|---|

| Detection Limit | 10 µg/L |

| Linear Range | 10 - 1,000 µg/L |

| Within-Run CV | ≤4.2% |

| Between-Run CV | ≤8.3% |

| Accuracy Range | 86.1% - 99.4% |

Biological Research Applications

In biological contexts, this compound is utilized for:

- Metabolic Pathway Tracing : The compound is used in isotope labeling studies to trace metabolic pathways and protein interactions within biological systems. This helps elucidate the pharmacokinetics and dynamics of drug metabolism.

- Therapeutic Investigations : Research has explored the potential therapeutic properties of this compound in cancer treatment. For instance, a study investigated a new drug delivery system that incorporated Dacarbazine into β-cyclodextrin (βCD) and gold nanoparticles (AuNPs). This system aimed to enhance the solubility and stability of Dacarbazine while allowing for controlled release upon laser irradiation .

Medical Applications

This compound's role extends into medical research:

- Clinical Studies : Its application in clinical settings includes quantifying drug levels in patients undergoing treatment for melanoma. The aforementioned LC-MS/MS method was validated using plasma samples from patients, showing significant variations in drug levels depending on disease stage .

Case Study 1: Quantification of Plasma Levels

A study focused on developing an LC-MS/MS method to quantify plasma levels of dacarbazine in advanced melanoma patients demonstrated the effectiveness of using this compound as an internal standard. The results indicated substantial differences in drug metabolism between healthy individuals and patients at various disease stages .

Case Study 2: Nanocarrier Development

Another investigation into a novel nanocarrier system for Dacarbazine highlighted its potential to improve therapeutic efficacy. The βCD@Dacarbazine complex showed enhanced solubility and stability, with a controlled release profile that could optimize treatment regimens for cancer patients .

Mechanism of Action

The mechanism of action of Dacarbazine-d6 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s isotopic labeling allows for precise tracking of its interactions and pathways within biological systems . The diazenyl group may participate in redox reactions, while the imidazole ring can interact with metal ions and other biomolecules .

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Structural Comparison of Dacarbazine-d6 and Related Compounds

- Key Findings :

- This compound retains the core imidazole carboxamide structure of Dacarbazine, ensuring chromatographic co-elution. The deuterium substitution increases molecular weight by 6 Da, enabling distinct MS detection .

- Unlike Cabergoline-d5, which is used in receptor-binding studies, this compound is specialized for quantifying Dacarbazine and structurally unrelated drugs (e.g., gemcitabine) when deuterated analogs are unavailable .

Functional Roles in Research

Stability and Availability

- Stability : this compound exhibits superior stability in acetonitrile-based mobile phases compared to Paclitaxel-d5, which shows signal degradation in HPLC .

- Commercial Availability: this compound is supplied by multiple vendors (e.g., MedChemExpress, Santa Cruz Biotechnology) at 99 atom%D purity, with prices ranging from $55,000/5 mg to $360.00/mg . Deuterated analogs like Gemcitabine-d4 are less commercially available, necessitating the use of this compound as a substitute in some assays .

Pharmacokinetic and Toxicological Considerations

Biological Activity

Dacarbazine-d6 is a deuterated form of dacarbazine (DTIC), an antineoplastic agent used primarily in the treatment of metastatic melanoma and other malignancies. The incorporation of deuterium allows for enhanced tracking of metabolic pathways and interactions within biological systems, making it a valuable tool in both research and clinical settings.

Dacarbazine acts as an alkylating agent, primarily targeting DNA. It is metabolized in the liver to its active form, which interacts with the N7 position of guanine in DNA, leading to cross-linking and ultimately inhibiting DNA replication and transcription. This mechanism is critical for its anticancer efficacy, particularly in melanoma treatment .

Pharmacokinetics

The pharmacokinetics of this compound differ slightly from its non-deuterated counterpart due to the isotopic labeling. Studies indicate that the presence of deuterium can affect the metabolism rates and half-life of the compound. Dacarbazine is predominantly metabolized by cytochrome P450 enzymes, particularly CYP1A2, which plays a significant role in its pharmacokinetic profile .

Case Studies and Clinical Findings

- Efficacy in Melanoma : A retrospective study involving 72 patients treated with dacarbazine for advanced cutaneous melanoma showed that those previously treated with immune checkpoint inhibitors (ICIs) had a median progression-free survival (PFS) of 4.27 months compared to 2.04 months for those without prior ICI treatment (p = 0.03). The overall response rate (ORR) was 35.3% in the ICI-pre-treated group versus 12.7% in the non-ICI group .

- Combination Therapy : Dacarbazine has been investigated in combination with other agents, such as temozolomide, showing comparable median survival times (7.7 months for temozolomide vs. 6.4 months for dacarbazine) in patients with pancreatic islet cell tumors .

- Impact of Drug Interaction : Research indicates that drug interactions can significantly influence the efficacy of dacarbazine, particularly when administered alongside other agents like unesbulin, which affects CYP1A2 activity .

Application in Research

This compound is extensively used in isotope labeling studies to trace metabolic pathways and protein interactions due to its stable isotopic nature. This application is crucial for understanding drug metabolism and the pharmacodynamics of therapeutic agents.

Table: Summary of Key Findings on this compound

| Study Focus | Key Findings |

|---|---|

| Efficacy in Melanoma | Median PFS: 4.27 months (ICI-pre-treated) vs. 2.04 months (non-ICI) |

| Combination Therapy | Median survival: 7.7 months (temozolomide) vs. 6.4 months (dacarbazine) |

| Drug Interaction | Unesbulin affects CYP1A2 activity, influencing dacarbazine metabolism |

Q & A

Q. What is the role of deuterated Dacarbazine-d6 in pharmacokinetic and metabolic studies?

this compound serves as a stable isotopic tracer to investigate the metabolic pathways and pharmacokinetic profiles of its non-deuterated counterpart, Dacarbazine. Deuteration (replacing six hydrogen atoms with deuterium) reduces metabolic degradation rates, enabling precise tracking of drug distribution, metabolite formation, and elimination in in vitro and in vivo models. Researchers should validate deuterium incorporation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic purity (>99 atom% D), as impurities can skew data interpretation .

Q. How should researchers design experiments using this compound as an internal standard (IStd) in analytical chemistry?

this compound is employed as an IStd in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify Dacarbazine or structurally similar compounds (e.g., gemcitabine). Key steps include:

- Calibration curves : Prepare serial dilutions of this compound alongside the analyte to establish linearity (R² >0.99).

- Matrix effects : Use deuterated standards to correct for ion suppression/enhancement in biological matrices (e.g., plasma, urine).

- Quality control : Verify retention time stability and signal consistency across batches. Contradictions in IStd performance (e.g., unstable signals for paclitaxel-d5) highlight the need for compound-specific validation .

Advanced Research Questions

Q. What methodological challenges arise when comparing this compound efficacy in combination therapies for melanoma?

this compound-based combination therapies (e.g., with checkpoint inhibitors or targeted agents) require:

- Dose optimization : Use isotopic tracing to differentiate parent drug vs. metabolite contributions to cytotoxicity.

- Endpoint selection : Prioritize overall response rate (ORR) and 1-year survival, as meta-analyses show combined therapies improve ORR by 60% (RR = 1.60) but increase adverse events (nausea: RR = 1.23; neutropenia: RR = 1.75).

- Controls : Include deuterated and non-deuterated monotherapy arms to isolate isotopic effects on toxicity .

Q. How can researchers resolve contradictions in deuterated compound stability across experimental models?

Instability in deuterated analogs (e.g., paclitaxel-d5) may stem from solvent interactions or enzymatic cleavage. Mitigation strategies:

- Solvent compatibility : Test solubility in dimethyl sulfoxide (DMSO) and methanol, as this compound retains stability in hot methanol .

- Enzymatic inhibition : Co-administer cytochrome P450 inhibitors in hepatic models to preserve deuterium labeling.

- Cross-validation : Compare data across multiple analytical platforms (e.g., HPLC-MS vs. UPLC-MS) to confirm reproducibility .

Q. What are best practices for integrating this compound into DNA damage response (DDR) studies?

To assess DDR mechanisms (e.g., apoptosis, cell cycle arrest):

- Dose-response assays : Use IC₅₀ values from non-deuterated Dacarbazine as a baseline, adjusting for deuterium-induced potency shifts.

- Comet assays : Pair with γH2AX staining to quantify double-strand breaks, ensuring deuterated analogs do not alter DNA repair kinetics.

- Synergy screens : Combine with PARP inhibitors and validate synergism via Chou-Talalay analysis .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.